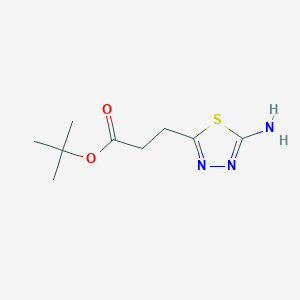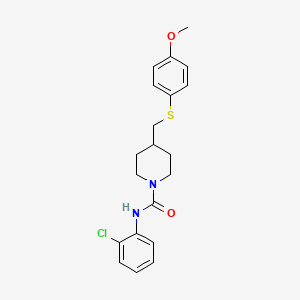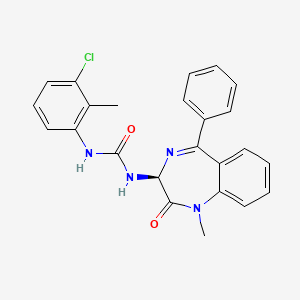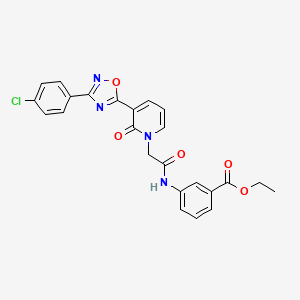![molecular formula C21H20BrNO5 B2723837 3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951982-49-3](/img/structure/B2723837.png)
3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structural components, including a bromophenoxy group, a methoxypropyl group, and a dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one moiety. Oxazines, like the one in this compound, are heterocyclic compounds containing both oxygen and nitrogen in a six-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural components. For example, oxazines generally exhibit properties of weak OH acids .Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Research has delved into the synthetic pathways and properties of compounds related to "3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one." For instance, the study of reactive troponoids and o-aminophenol has led to the synthesis of various oxazine derivatives, revealing insights into reaction mechanisms and product formation (Nozoe, Someya, & Okai, 1979). Similarly, the synthesis of 3,4‐Dihydro‐benz[1,3]oxazine derivatives from 2‐Acyl(or aroyl)‐cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement has been documented, providing a foundation for exploring novel synthetic routes and chemical transformations (Buttke, Ramm, & Niclas, 1993).
Biological and Pharmacological Activities
Compounds within the same chemical family have demonstrated significant biological and pharmacological activities, such as antimicrobial, antifungal, and antioxidant properties. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have shown potent antioxidant activities, suggesting their utility in developing natural antioxidant agents for food preservation or pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
Material Science and Photophysical Properties
The exploration of photophysical properties and material science applications is another area of interest. Studies on bichromophoric photochromes based on oxazine ring opening and closing have unveiled potential applications in developing responsive materials and molecular switches, emphasizing the versatile functionality of oxazine derivatives in material science (Tomasulo, Sortino, & Raymo, 2008).
Environmental and Agronomic Utility
Research into the environmental and agronomic utility of benzoxazinones and related compounds, which share structural similarities with the compound of interest, has shown their potential in natural pest management strategies due to their phytotoxic and antimicrobial properties. This indicates the broader environmental significance of such compounds (Macias et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-(2-bromophenoxy)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5/c1-25-10-4-9-23-11-15-17(27-13-23)8-7-14-20(24)19(12-26-21(14)15)28-18-6-3-2-5-16(18)22/h2-3,5-8,12H,4,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOCRJYFTDYUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4Br)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)

![3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B2723756.png)
![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2723758.png)

![5-(Cyclopentylmethyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)

![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methoxybenzamide](/img/structure/B2723775.png)